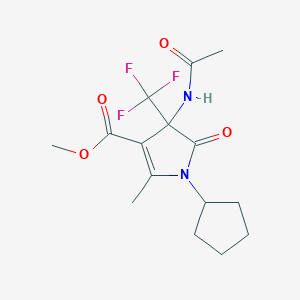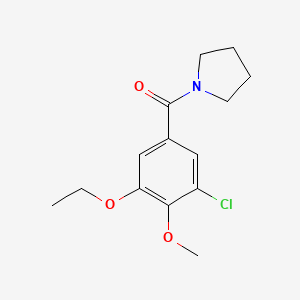
5-(benzoylamino)-2-chlorobenzoic acid
Overview
Description
5-(benzoylamino)-2-chlorobenzoic acid is a chemical compound that has garnered significant attention in the scientific community due to its potential therapeutic applications. This compound is also known as N-(5-chloro-2-benzoylphenyl) anthranilic acid and is a derivative of anthranilic acid. In
Mechanism of Action
The mechanism of action of 5-(benzoylamino)-2-chlorobenzoic acid involves the inhibition of COX-2 activity. COX-2 is an enzyme that is responsible for the production of prostaglandins, which are involved in inflammation and pain. By inhibiting COX-2 activity, 5-(benzoylamino)-2-chlorobenzoic acid reduces inflammation and pain. Additionally, the compound has been found to induce apoptosis in cancer cells by activating caspases, which are enzymes that play a role in programmed cell death.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-(benzoylamino)-2-chlorobenzoic acid have been extensively studied. The compound has been found to reduce inflammation and pain in various animal models of inflammation. Additionally, the compound has been found to inhibit the growth of cancer cells and induce apoptosis in cancer cells. However, the compound has also been found to have some toxic effects on normal cells, which may limit its therapeutic potential.
Advantages and Limitations for Lab Experiments
One advantage of using 5-(benzoylamino)-2-chlorobenzoic acid in lab experiments is its ability to inhibit COX-2 activity, which makes it a useful tool for studying the role of COX-2 in inflammation and pain. Additionally, the compound has been found to induce apoptosis in cancer cells, which makes it a useful tool for studying the mechanisms of programmed cell death. However, the compound has some toxic effects on normal cells, which may limit its use in certain experiments.
Future Directions
There are several future directions for research on 5-(benzoylamino)-2-chlorobenzoic acid. One area of research is the development of more potent and selective inhibitors of COX-2 activity. Additionally, researchers may explore the potential of combining 5-(benzoylamino)-2-chlorobenzoic acid with other compounds to enhance its therapeutic potential. Another area of research is the identification of the molecular targets of 5-(benzoylamino)-2-chlorobenzoic acid, which may lead to the development of new therapeutic targets. Finally, researchers may explore the use of 5-(benzoylamino)-2-chlorobenzoic acid in combination with other therapies, such as chemotherapy or radiation therapy, to enhance their efficacy.
Scientific Research Applications
The potential therapeutic applications of 5-(benzoylamino)-2-chlorobenzoic acid have been extensively studied in the scientific community. This compound has shown promising results in the treatment of various diseases such as cancer, inflammation, and autoimmune disorders. The compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are known to play a role in inflammation and pain. Additionally, 5-(benzoylamino)-2-chlorobenzoic acid has been found to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death, in cancer cells.
properties
IUPAC Name |
5-benzamido-2-chlorobenzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClNO3/c15-12-7-6-10(8-11(12)14(18)19)16-13(17)9-4-2-1-3-5-9/h1-8H,(H,16,17)(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBRHESZAHWOIFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)Cl)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,4-dichloro-N-[1-isobutyl-2,4,6-trioxo-5-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]benzamide](/img/structure/B4167408.png)

![1-[(2-methoxy-5-methylphenyl)sulfonyl]-N-phenyl-3-piperidinecarboxamide](/img/structure/B4167426.png)

![2-(4-{[(4-bromophenyl)amino]methyl}-2-ethoxyphenoxy)-N-(2-chlorophenyl)acetamide](/img/structure/B4167448.png)
![1-{2-[3-(1-azepanyl)-2-hydroxypropoxy]phenyl}ethanone hydrochloride](/img/structure/B4167453.png)
![2-(4-allyl-5-{[2-(4-methoxyphenoxy)ethyl]thio}-4H-1,2,4-triazol-3-yl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B4167460.png)
![2-(4-{[(4-chlorophenyl)amino]sulfonyl}phenoxy)-N-cyclopentylacetamide](/img/structure/B4167463.png)
![1-(4-{3-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-2-hydroxypropoxy}phenyl)-1-propanone dihydrochloride](/img/structure/B4167467.png)
![1-{[(4-bromobenzyl)thio]acetyl}-4-methylpiperidine](/img/structure/B4167477.png)


![N~2~-(4-chlorophenyl)-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~1~-(1-phenylethyl)glycinamide](/img/structure/B4167494.png)
